molecular formula C13H13ClFN3O B5977870 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone

2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone

Cat. No. B5977870
M. Wt: 281.71 g/mol
InChI Key: QELCRIXABJLALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is a compound that belongs to the pyrimidinone family. It is a synthetic chemical that has been widely used in scientific research for its potential therapeutic properties. This compound is known for its ability to inhibit the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of certain receptors in the body, including the adenosine A2A receptor. This receptor is involved in the regulation of inflammation and has been implicated in several inflammatory diseases.
Biochemical and Physiological Effects:
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has several biochemical and physiological effects in the body. In cancer research, this compound has been found to induce cell death in cancer cells, which can lead to the regression of tumors. Additionally, this compound has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurological research, this compound has been found to have potential as a treatment for neurodegenerative disorders, as it can prevent the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments include its well-established synthesis method, its ability to inhibit the activity of certain enzymes and receptors, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other enzymes or receptors in the body, which could lead to unintended consequences. Additionally, the optimal dosage and administration of this compound may vary depending on the specific disease or condition being studied.

Future Directions

There are several future directions for research on 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone. One direction is to further investigate its potential as a treatment for cancer, inflammation, and neurological disorders. This could involve testing the compound in preclinical and clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on specific enzymes and receptors in the body. Finally, future research could focus on developing new analogs of this compound with improved potency and selectivity for specific diseases or conditions.

Synthesis Methods

The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves several chemical reactions. The starting materials for the synthesis are 3-chloro-4-fluoroaniline, propylamine, and ethyl acetoacetate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method for this compound is well-established and has been optimized for maximum yield and purity.

Scientific Research Applications

2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are involved in many inflammatory diseases. In neurological research, this compound has been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c1-2-3-8-7-12(19)18-13(16-8)17-9-4-5-11(15)10(14)6-9/h4-7H,2-3H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELCRIXABJLALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chloro-4-fluorophenyl)amino)-6-propylpyrimidin-4(3H)-one

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